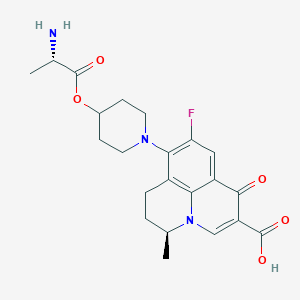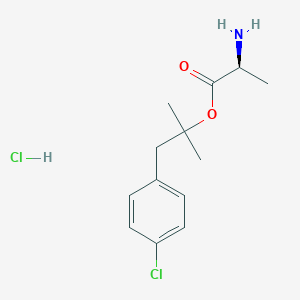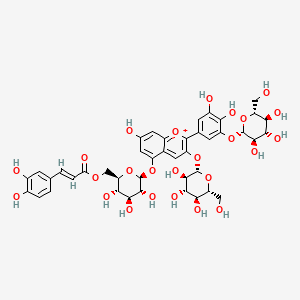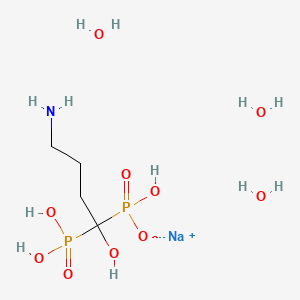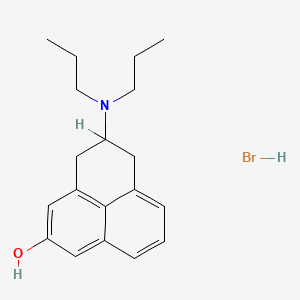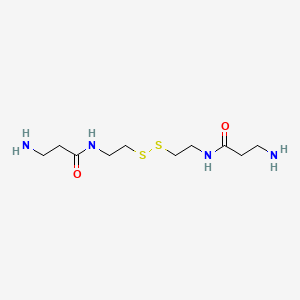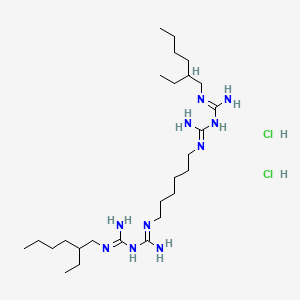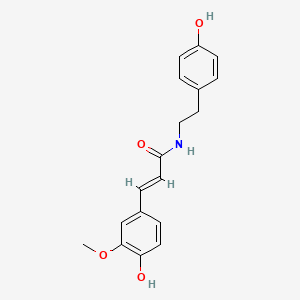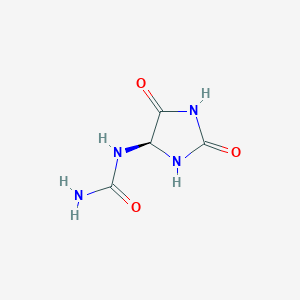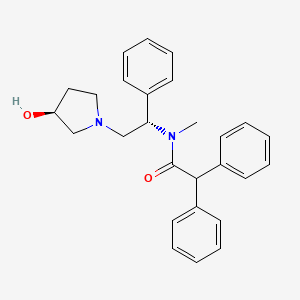
Asimadoline
Overview
Description
Asimadoline is a synthetic compound that acts as a peripherally selective kappa-opioid receptor agonist. It was originally developed by Merck KGaA of Darmstadt, Germany, and has been investigated for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome .
Mechanism of Action
Target of Action
Asimadoline is a potent kappa-opioid receptor (KOR) agonist . KORs are primarily found in the digestive tract and play a crucial role in controlling visceral pain and bowel motility . This compound has a high affinity for the kappa receptor, with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors .
Mode of Action
As an orally administered agent, this compound acts as a KOR agonist . By binding to these receptors, it can modulate the perception of visceral pain and bowel motility . This makes KOR agonists like this compound ideal candidates for relieving the pain, discomfort, and impaired motility common to conditions like Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders .
Biochemical Pathways
The modulation of kors in the digestive tract suggests that it may influence pathways related to visceral pain perception and bowel motility
Result of Action
This compound has been shown to reduce sensation in response to colonic distension at subnoxious pressures in healthy volunteers and in IBS patients without altering colonic compliance . It also reduced satiation and enhanced the postprandial gastric volume in female volunteers . In clinical trials, this compound was associated with adequate relief of pain and discomfort, improvement in pain score, and an increase in the number of pain-free days in patients with IBS-D .
Biochemical Analysis
Biochemical Properties
Asimadoline plays a significant role in biochemical reactions by interacting primarily with kappa-opioid receptors. It has a high affinity for these receptors, with IC50 values of 5.6 nmol/L in guinea pigs and 1.2 nmol/L in human recombinant receptors . This compound acts as a complete agonist in in vitro assays, producing both analgesic and antidiarrheal effects . The interaction between this compound and kappa-opioid receptors involves binding to the receptor sites, leading to the activation of downstream signaling pathways that modulate pain and gastrointestinal functions .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It reduces sensation in response to colonic distension at subnoxious pressures in healthy volunteers and IBS patients without altering colonic compliance . This compound also reduces satiation and enhances postprandial gastric volume in female volunteers . These effects suggest that this compound modulates cell signaling pathways involved in pain perception and gastrointestinal motility.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to kappa-opioid receptors, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreasing the release of neurotransmitters involved in pain and gastrointestinal motility . This compound’s selective binding to kappa-opioid receptors ensures targeted therapeutic effects with minimal central nervous system involvement .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under standard storage conditions, with minimal degradation . Long-term studies in in vitro and in vivo models have demonstrated sustained analgesic and antidiarrheal effects, with no significant alterations in cellular function over extended periods . These findings indicate that this compound maintains its efficacy and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces pain and gastrointestinal symptoms without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including sedation and respiratory depression . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosage levels, indicating the importance of optimizing dosage for maximum efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . These metabolites are then excreted via the renal and biliary routes . This compound’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring consistent therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is predominantly localized in peripheral tissues, particularly in the gastrointestinal tract, where it exerts its therapeutic effects . This compound’s limited penetration of the blood-brain barrier ensures minimal central nervous system involvement, reducing the risk of central side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with kappa-opioid receptors . This compound’s activity and function are influenced by its localization, with targeted effects on pain perception and gastrointestinal motility . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
The synthesis of Asimadoline involves several steps, starting with the preparation of the key intermediate, N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Asimadoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: Asimadoline serves as a model compound for studying kappa-opioid receptor agonists and their interactions with receptors.
Biology: Research on this compound has provided insights into the role of kappa-opioid receptors in modulating pain and gastrointestinal function.
Medicine: This compound has shown promise in clinical trials for the treatment of irritable bowel syndrome, particularly in reducing pain and discomfort associated with the condition .
Comparison with Similar Compounds
Asimadoline is unique among kappa-opioid receptor agonists due to its peripherally selective action, which minimizes central nervous system side effects. Similar compounds include:
Eluxadoline: Another kappa-opioid receptor agonist used in the treatment of irritable bowel syndrome.
Fedotozine: A kappa-opioid receptor agonist with similar applications in gastrointestinal disorders.
Nalfurafine: A kappa-opioid receptor agonist used for the treatment of pruritus.
Trimebutine: A compound with kappa-opioid receptor agonist activity used for gastrointestinal disorders. This compound’s uniqueness lies in its ability to selectively target peripheral kappa-opioid receptors, reducing the risk of central nervous system side effects.
Properties
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165285 | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders. | |
| Record name | Asimadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153205-46-0 | |
| Record name | Asimadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asimadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Asimadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASIMADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]
A: Upon binding to KOR, this compound mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]
A: this compound exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]
A: Studies suggest that this compound's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, this compound treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to this compound's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]
A: this compound has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []
A: this compound is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.
A: this compound's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []
A: Researchers have employed various in vitro and in vivo models to assess this compound's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:
- Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of this compound in a chronic inflammatory setting. [, , , , ]
- Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate this compound's effects on visceral pain, a key symptom in IBS. [, , , , ]
- Atopic dermatitis model in dogs: Topical this compound gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []
A: Clinical trials evaluating this compound in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.
A: Research mentions the development of topical this compound gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []
ANone: Several alternative therapeutic approaches are under investigation for IBS, including:
- Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []
- 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []
- 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]
- Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []
ANone: Key milestones in this compound's development include:
- Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]
- Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]
- Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []
A: this compound research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in this compound's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of this compound's therapeutic potential and developing novel treatment strategies for various diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


